4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H6BClO2 and a molecular weight of 168.39 g/mol It is a member of the benzoxaborole family, which is known for its unique structure combining boron and oxygen atoms within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-chlorophenol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the benzoxaborole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Various boron-containing derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in proteins, thereby modulating their activity. This interaction can inhibit enzyme function or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Comparison: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a methyl or fluoro group in similar compounds can significantly alter their reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-chloro-1-hydroxy-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXDFBZHOOZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947162-29-0 |
Source
|
Record name | 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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